4-(Quinolin-4-ylmethyl)thiomorpholine
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline can be synthesized using several methods such as Skraup synthesis, Friedländer synthesis, Pfitzinger synthesis, etc . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In this method, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline undergoes electrophilic substitution reactions only under vigorous conditions. Electrophile introduces at C-5 and C-8 position of quinoline . Quinoline also undergoes nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Quinoline is a colorless liquid with a boiling point of 237°C. It turns yellow on standing and has a pyridine-like smell. Quinoline is miscible with most organic solvents and dissolves in water to about 0.7% at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Quinoline and its derivatives have found wide application in medicinal chemistry as HIV integrase inhibitors, snake venom metalloprotease inhibitors, antimalarial, antitumor, and anti-Helicobacter agents . The recent advances in the chemistry and medicinal potential of quinoline motifs may pave the way for novel drug development .
Properties
IUPAC Name |
4-(quinolin-4-ylmethyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-4-14-13(3-1)12(5-6-15-14)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOHUAZGBOKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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